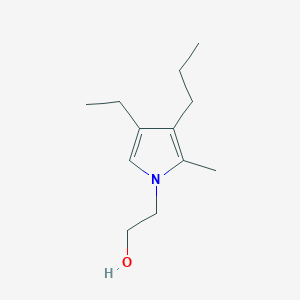![molecular formula C33H36N2O2 B12589902 3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione CAS No. 872725-65-0](/img/structure/B12589902.png)
3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione is a complex organic compound that features a piperazine ring substituted with cyclohexyl groups and a pyrene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and may involve deprotection steps to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Applications De Recherche Scientifique
3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mécanisme D'action
The mechanism by which 3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione exerts its effects is not fully understood. it is believed to interact with molecular targets through its piperazine ring and pyrene moiety, potentially affecting various biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione: This compound has a similar piperazine core but differs in its substituents, leading to different properties and applications.
Other Piperazine Derivatives: Various piperazine derivatives with different substituents can be compared to highlight the unique features of 3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione.
Uniqueness
The uniqueness of this compound lies in its combination of cyclohexyl groups and a pyrene moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
872725-65-0 |
|---|---|
Formule moléculaire |
C33H36N2O2 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
3,5-dicyclohexyl-1-(pyren-1-ylmethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C33H36N2O2/c36-32-30(24-8-3-1-4-9-24)34-31(25-10-5-2-6-11-25)33(37)35(32)20-26-17-16-23-15-14-21-12-7-13-22-18-19-27(26)29(23)28(21)22/h7,12-19,24-25,30-31,34H,1-6,8-11,20H2 |
Clé InChI |
HDQMOLGOUGLKPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2C(=O)N(C(=O)C(N2)C3CCCCC3)CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


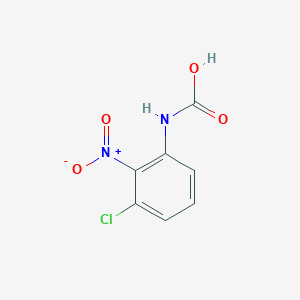


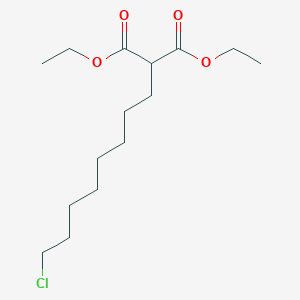

![Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-](/img/structure/B12589846.png)
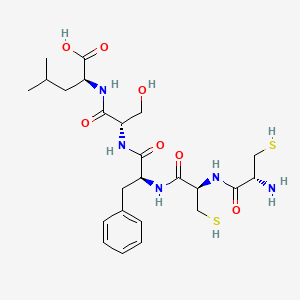
![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)
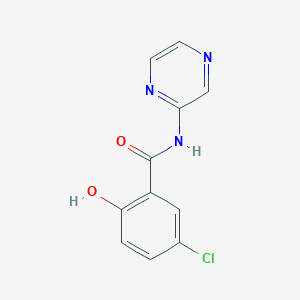
![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)

![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)
